molecular formula C6H16ClN3S B1662560 Dimaprit Dihydrochloride CAS No. 23256-33-9

Dimaprit Dihydrochloride

Cat. No. B1662560
Key on ui cas rn: 23256-33-9
M. Wt: 197.73 g/mol
InChI Key: XFELLTMDCGRCBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05652271

Procedure details

A mixture of 1-chloro-3-(dimethylamino)propane hydrochloride (200 g), thiourea (98.1 g) and ethanol (11) was stirred and heated under reflux for 25 hours. The solution was cooled to ambient temperature and ethyl acetate added until permanent opalescence was obtained. The mixture was stored at 4° C. overnight then filtered to give S-[3-(dimethylamino)propyl]isothiourea dihydrochloride as a colourless solid. (283 g), m.p. 155°-159° C.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
98.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
S-[3-(dimethylamino)propyl]isothiourea dihydrochloride

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][CH2:3][CH2:4][CH2:5][N:6]([CH3:8])[CH3:7].[NH2:9][C:10]([NH2:12])=[S:11].C(O)C>C(OCC)(=O)C>[ClH:2].[ClH:1].[CH3:7][N:6]([CH3:8])[CH2:5][CH2:4][CH2:3][S:11][C:10](=[NH:9])[NH2:12] |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
Cl.ClCCCN(C)C
Name
Quantity
98.1 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 25 hours
Duration
25 h
CUSTOM
Type
CUSTOM
Details
was obtained
FILTRATION
Type
FILTRATION
Details
then filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
S-[3-(dimethylamino)propyl]isothiourea dihydrochloride
Type
product
Smiles
Cl.Cl.CN(CCCSC(N)=N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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